molecular formula C15H16N2O3S B2823440 N-benzyl-2-(2,4-dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)acetamide CAS No. 860135-60-0

N-benzyl-2-(2,4-dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)acetamide

Cat. No. B2823440
CAS RN: 860135-60-0
M. Wt: 304.36
InChI Key: NJFQVQJUASHCGK-UHFFFAOYSA-N
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Description

The compound “N-benzyl-2-(2,4-dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)acetamide” is a complex organic molecule. It contains a thiazolidine ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The presence of sulfur enhances their pharmacological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, thiazolidine derivatives can be synthesized through various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The thiazolidine ring, a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom, would be a key structural feature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiazolidine derivatives typically have notable medicinal and pharmaceutical properties .

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

N-benzyl-2-(2,4-dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)acetamide derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. Compounds in this category have shown promising results in DPPH radical scavenging, superoxide anion scavenging, lipid peroxide inhibition, and erythrocyte hemolytic inhibition assays, highlighting their potential as antioxidant and anti-inflammatory agents (Koppireddi et al., 2013).

Antibacterial Activity

These compounds have also been explored for their antibacterial potential. Novel series of derivatives have been synthesized and demonstrated broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria, indicating their utility in developing new antibacterial agents (Borad et al., 2015).

Anticancer Activity

The anticancer activity of 4-thiazolidinones containing the benzothiazole moiety has been investigated, with several derivatives showing efficacy against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. This suggests the potential of these compounds in cancer therapy (Havrylyuk et al., 2010).

α-Glucosidase Inhibitory Activity

The α-glucosidase inhibitory activity of this compound derivatives has been evaluated, with some compounds showing significant inhibition. This activity is relevant for the management of diabetes by modulating postprandial hyperglycemia (Koppireddi et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Thiazolidine derivatives are known to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Future Directions

Thiazolidine derivatives are a focus of ongoing research due to their diverse therapeutic and pharmaceutical activity. Future research may involve the development of new synthetic methods, exploration of additional biological activities, and the design of next-generation drug candidates .

properties

IUPAC Name

N-benzyl-2-(2,4-dioxo-5-propan-2-ylidene-1,3-thiazolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-10(2)13-14(19)17(15(20)21-13)9-12(18)16-8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFQVQJUASHCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)N(C(=O)S1)CC(=O)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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